molecular formula C17H24ClNO2 B4407127 2-(3-tert-butylphenoxy)-N-(furan-2-ylmethyl)ethanamine;hydrochloride

2-(3-tert-butylphenoxy)-N-(furan-2-ylmethyl)ethanamine;hydrochloride

Cat. No.: B4407127
M. Wt: 309.8 g/mol
InChI Key: FLVKBDQDDVMHJK-UHFFFAOYSA-N
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Description

2-(3-tert-butylphenoxy)ethylamine hydrochloride: is an organic compound that features a combination of phenoxy, furan, and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-tert-butylphenoxy)ethylamine hydrochloride typically involves the reaction of 3-tert-butylphenol with 2-chloroethylamine hydrochloride to form the intermediate [2-(3-tert-butylphenoxy)ethyl]amine. This intermediate is then reacted with 2-furylmethyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can occur at the amine group, converting it to the corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride and alkyl halides.

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its amine group.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it may interact with specific biological targets, making it a candidate for drug discovery.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-(3-tert-butylphenoxy)ethylamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological receptors, while the phenoxy and furan groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    [2-(3-tert-butylphenoxy)ethyl]amine: Lacks the furan group, making it less versatile in chemical reactions.

    2-(3-tert-butylphenoxy)ethylamine hydrochloride: Contains a thiophene ring instead of a furan ring, which may alter its reactivity and biological activity.

    2-(3-tert-butylphenoxy)ethylamine hydrochloride: Contains a pyridine ring, which can introduce different electronic effects.

Uniqueness: The presence of both phenoxy and furan groups in 2-(3-tert-butylphenoxy)ethylamine hydrochloride provides a unique combination of electronic and steric properties

Properties

IUPAC Name

2-(3-tert-butylphenoxy)-N-(furan-2-ylmethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2.ClH/c1-17(2,3)14-6-4-7-15(12-14)20-11-9-18-13-16-8-5-10-19-16;/h4-8,10,12,18H,9,11,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVKBDQDDVMHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCCNCC2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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